molecular formula C12H17NO4 B8649399 1-Benzyloxycarbonylamino-3-methoxy-2-propanol

1-Benzyloxycarbonylamino-3-methoxy-2-propanol

Cat. No. B8649399
M. Wt: 239.27 g/mol
InChI Key: ZDJRLWLMKABXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxycarbonylamino-3-methoxy-2-propanol is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyloxycarbonylamino-3-methoxy-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxycarbonylamino-3-methoxy-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyloxycarbonylamino-3-methoxy-2-propanol

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-(2-hydroxy-3-methoxypropyl)carbamate

InChI

InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)

InChI Key

ZDJRLWLMKABXBY-UHFFFAOYSA-N

Canonical SMILES

COCC(CNC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

19.69 g of triethylamine are added to a solution of 10.23 g of 1-amino-3-methoxy-2-propanol in 100 ml of tetrahydrofuran. After the mixture is cooled, a solution of 16.60 g of benzyloxycarbonyl chloride in 50 ml of tetrahydrofuran is added dropwise thereto for 30 minutes. The mixture is stirred at room temperature for one hour. The reaction mixture is diluted with ethyl acetate, washed with water and dried. The residue is purified by silica gel column chromatography [solvent: ethyl acetate-hexane (2:1)]. 13.2 g of 1-benzyloxycarbonylamino-3-methoxy-2-propanol are obtained as colorless oil. ##STR24##
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19.69 g
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10.23 g
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100 mL
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16.6 g
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50 mL
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Synthesis routes and methods III

Procedure details

5.0 g (47.6 mmol) of rac-1-amino-3-methoxypropan-2-ol were initially charged in THF (158 ml), and 7.36 ml (52.3 mmol) of benzyl chlorocarbonate, 24.85 ml (142.7 mmol) of N,N-diisopropyl ethyl amine and 1.16 g (9.5 mmol) of 4-dimethylaminopyridine were added. The reaction mixture was stirred at RT for 16 h. 3.7 ml (26.2 mmol) of benzyl chlorocarbonate and then 15 ml of DMF were added, and the reaction solution was stirred at RT overnight. The mixture was concentrated and diluted with ethyl acetate. The mixture was then washed with water, saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride solution. The organic phase was dried over sodium sulphate, filtered off and concentrated. The aqueous phase was concentrated, the residue was taken up in ethyl acetate, the mixture was washed with saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride solution, dried over sodium sulphate, filtered off and concentrated. Both fractions were combined and purified by silica gel chromatography (dichloromethane/methanol gradient: from 100:0 to 10:1). This gave 12.16 g (81% of theory, purity 76%) of the target compound.
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5 g
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158 mL
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7.36 mL
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24.85 mL
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1.16 g
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3.7 mL
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15 mL
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